
Hiv-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hiv-IN-4 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential as an inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus, making it a promising candidate for antiretroviral therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards the HIV integrase enzyme.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Hiv-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated analogs.
科学研究应用
Hiv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition mechanisms of integrase enzymes.
Biology: Helps in understanding the integration process of viral DNA into host genomes.
Medicine: Potential therapeutic agent for treating HIV infections by preventing viral replication.
Industry: Could be used in the development of new antiretroviral drugs with improved efficacy and safety profiles.
作用机制
Hiv-IN-4 exerts its effects by binding to the active site of the HIV integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, blocking the necessary conformational changes required for the integration process.
相似化合物的比较
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its high potency and favorable pharmacokinetic profile.
Dolutegravir: Distinguished by its ability to overcome resistance mutations in the integrase enzyme.
Uniqueness of Hiv-IN-4: this compound stands out due to its unique structural features that confer high binding affinity and specificity towards the HIV integrase enzyme. Additionally, it has shown promising results in overcoming resistance mutations that limit the efficacy of other integrase inhibitors.
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
2-methylpropyl (2S)-2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)8-19-14(18)16-10(3)13(17)15-11-6-4-5-7-12(11)16/h4-7,9-10H,8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
InChI 键 |
CHILTJQKWSSOCV-JTQLQIEISA-N |
手性 SMILES |
C[C@H]1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
规范 SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


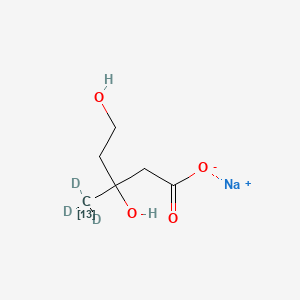
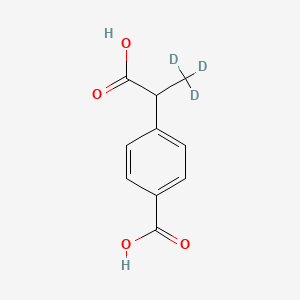
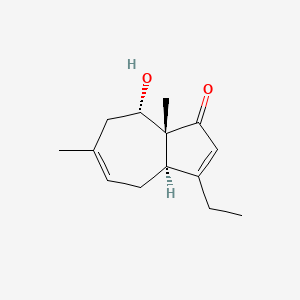


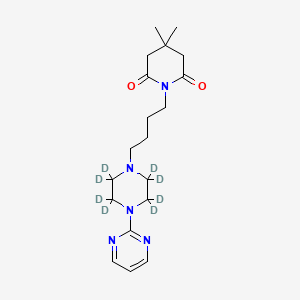
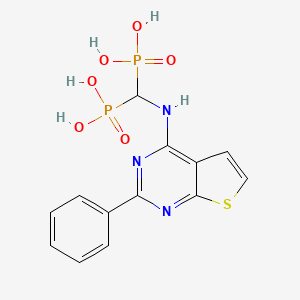

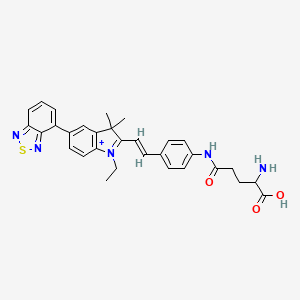

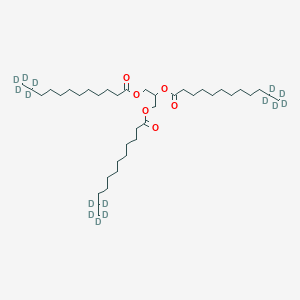
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
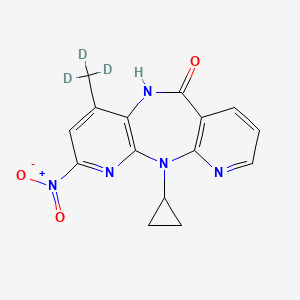
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
